Timegadine

COX inhibition lipoxygenase inhibition dual inhibitor

Standard NSAIDs (naproxen, ibuprofen) selectively inhibit COX but leave leukotriene-mediated inflammation unaddressed, confounding integrated arachidonic acid cascade studies. Timegadine resolves this with its validated dual COX/LOX inhibition profile. • Dual inhibitor: COX IC50 5 nM-20 μM; LOX IC50 100 μM across multiple tissue preparations • Disease-modifying activity: Prevents secondary lesion development in adjuvant arthritis models • Validated reference: Only antirheumatic agent with confirmed human neutrophil 5-LO/LTB4 chemotaxis inhibition Bulk quantities available with custom synthesis support.

Molecular Formula C20H23N5S
Molecular Weight 365.5 g/mol
CAS No. 71079-19-1
Cat. No. B1209897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimegadine
CAS71079-19-1
SynonymsN-cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-2-thiazolylguanidine
timegadine
Molecular FormulaC20H23N5S
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4
InChIInChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25)
InChIKeySQVNITZYWXMWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timegadine: Dual COX/LOX Inhibitor


Timegadine (SR1368) is a tri-substituted guanidine derivative that functions as a competitive, orally active dual inhibitor of cyclo-oxygenase (COX) and lipoxygenase (LOX) enzymes [1]. First synthesized and patented by Leo Pharmaceutical Products in the late 1970s, Timegadine inhibits both the prostaglandin and leukotriene biosynthetic pathways, a mechanistic profile that distinguishes it from conventional non-steroidal anti-inflammatory drugs (NSAIDs) which typically target only COX [2]. Clinically investigated for rheumatoid arthritis, Timegadine demonstrates disease-modifying properties beyond symptomatic relief, with evidence of sustained improvements in both biochemical and clinical markers of disease activity [3].

Target Pathway: Dual COX/LOX cascade interrogation in arachidonic acid research
Model Context: Inflammatory pathway endpoint and disease-model response studies
Compound Profile: Orally active dual inhibitor research tool for mechanistic studies

Why NSAIDs Cannot Replace Timegadine


Standard NSAIDs such as naproxen and ibuprofen selectively inhibit COX-mediated prostaglandin synthesis but exert negligible direct inhibition on the 5-lipoxygenase (5-LO) pathway, leaving leukotriene-mediated inflammation unaddressed [1]. Timegadine's dual COX/LOX inhibition profile—with IC50 values of 5 nM to 20 μM for COX and 100 μM for LOX across multiple tissue sources—cannot be replicated by single-pathway NSAIDs, as confirmed by direct comparative studies showing levamisole and D-penicillamine produced no measurable inhibition of 5-LO activity or LTB4 chemotaxis [2]. Furthermore, clinical trial data demonstrate that Timegadine's disease-modifying effects, including reductions in ESR, serum immunoglobulins, and platelet counts, were not observed with naproxen therapy, establishing that in-class substitution would fundamentally alter both mechanistic scope and therapeutic endpoints [3].

Target Compound
Timegadine: dual COX/LOX inhibition
Substitution Risk
COX-selective NSAIDs lack 5-LO engagement, shifting arachidonic acid endpoint profiles and leukotriene pathway interpretation.
Target Compound
Timegadine: disease-modifying endpoint context
Substitution Risk
Naproxen or ibuprofen may not replicate reported model-response endpoints in RA models.
Target Compound
Timegadine: LTB4 chemotaxis inhibition
Substitution Risk
DMARD substitution (e.g., D-penicillamine) may lack 5-LO pathway activity, altering leukotriene-mediated inflammation studies.

Timegadine Differentiation vs. NSAIDs & DMARDs


Dual COX/LOX Inhibition vs. Naproxen

Timegadine inhibits both COX and lipoxygenase pathways, whereas naproxen is a selective COX inhibitor with no direct LOX inhibitory activity. Timegadine demonstrates COX IC50 values of 5 nM in washed rabbit platelets and 20 μM in rat brain, and LOX IC50 of 100 μM in horse platelet homogenates and washed rabbit platelets [1]. Naproxen's COX IC50 is approximately 1–10 μM depending on assay system, but LOX IC50 is >100 μM (no meaningful inhibition) [2]. The dual-pathway inhibition profile of Timegadine is not achievable with naproxen at any therapeutically relevant concentration.

Dual COX/LOX Inhibition
Head-to-head
100 μM LOX IC50
Supports dual-pathway endpoint studies
Naproxen shows no LOX inhibition at comparable concentrations
COX inhibition lipoxygenase inhibition dual inhibitor arachidonic acid cascade

Disease Activity Control vs. Naproxen in RA

In a 24-week randomized double-blind controlled trial, Timegadine 500 mg/day (n=20) was compared with naproxen 750 mg/day (n=20) in patients with active rheumatoid arthritis. Timegadine produced significant improvements in ESR, serum IgG, serum IgM, leukocyte count, platelet count, morning stiffness duration, Ritchie index, swollen joint count, pain, and general condition. In the naproxen group, only the Ritchie index improved significantly. Differences between treatments consistently favored Timegadine [1]. Naproxen did not modify any biochemical disease markers beyond the single clinical index, whereas Timegadine affected 10 of 10 measured disease activity parameters.

Disease Activity Endpoints
Head-to-head
10/10 Parameters
Supports disease-modifying model endpoint interpretation
Naproxen improved 1/10 parameters in 24-week RCT context
rheumatoid arthritis clinical trial disease-modifying activity ESR reduction

5-LO & Chemotaxis vs. DMARDs

In a comparative study using human neutrophils (PMNs), Timegadine demonstrated dose-dependent inhibition of the 5-lipoxygenase pathway with IC50 3.4 × 10⁻⁵ M (34 μM) and inhibition of LTB4-mediated chemotaxis with IC50 3 × 10⁻⁴ M (300 μM). In contrast, levamisole and D-penicillamine—both second-line antirheumatic drugs—showed no inhibition of any cell function investigated at equivalent or higher concentrations [1]. The complete absence of 5-LO pathway inhibition by these comparator agents underscores Timegadine's unique mechanistic profile among disease-modifying candidates.

Neutrophil 5-LO Pathway
Head-to-head
IC50 34 μM
Supports leukotriene pathway mechanistic studies
Levamisole & D-penicillamine showed no inhibition
neutrophil 5-lipoxygenase LTB4 chemotaxis leukotriene

Food-Enhanced Bioavailability

In a crossover pharmacokinetic study of 10 healthy volunteers, food intake significantly enhanced Timegadine absorption compared to the fasted state. Fed-state administration produced increased peak plasma concentration (Cmax), decreased time to peak concentration (tmax), and increased area under the plasma concentration-time curve (AUC) [1]. This positive food effect contrasts with many NSAIDs (e.g., naproxen, ibuprofen) where food delays absorption and reduces Cmax, or has negligible impact [2]. Timegadine's food-enhanced bioavailability profile enables predictable exposure with meals, whereas comparator NSAIDs exhibit variable or reduced absorption under fed conditions.

Food Effect on Exposure
Cross-study comparable
Increased AUC, Cmax
Supports exposure-model interpretation
NSAIDs show neutral to negative food effect
pharmacokinetics bioavailability food effect Cmax AUC

Disease-Modifying Activity vs. NSAIDs

In adjuvant arthritic rats, Timegadine demonstrated a profile of activity distinct from conventional NSAIDs. A short course of Timegadine dosing at the time of adjuvant injection permanently prevented the development of secondary lesions—a hallmark of disease-modifying activity not observed with COX-selective NSAIDs such as indomethacin or naproxen, which primarily suppress acute inflammation without preventing chronic disease progression [1]. Long-term Timegadine dosing inhibited both primary and secondary lesions, leukocytosis, and hyperfibrinogenemia, and was significantly active in reducing the severity of already established disease. This contrasts with NSAIDs, which in the same model do not permanently prevent secondary lesion development and lack sustained disease-modifying effects after treatment cessation [2].

Disease Modification Context
Class-level inference
Prevented Secondary Lesions
Supports model-response context interpretation
NSAIDs do not permanently prevent lesions in adjuvant arthritis model
adjuvant arthritis disease-modifying secondary lesions animal model

Efficacy & Safety vs. D-Penicillamine

In a 48-week open comparative trial of 44 patients with definite or classical rheumatoid arthritis, Timegadine demonstrated efficacy equivalent to D-penicillamine, a standard disease-modifying antirheumatic drug (DMARD). Both groups showed significant improvements in pain (visual analogue scale), number of swollen joints, and number of painful joints (p<0.05). However, D-penicillamine produced significantly greater reduction in acute phase reactants (α1-acid-glycoprotein and ESR; p<0.05), while Timegadine exhibited a low profile of side effects [1]. The adverse event-related dropout profile differed: Timegadine withdrawals included skin eruption (2 patients) and acute interstitial pneumonitis (1); D-penicillamine withdrawals included proteinuria (3), stomatitis (2), dizziness (1), and headache (1).

DMARD Comparability
Head-to-head
Equivalent Endpoint Response
Supports tolerability endpoint monitoring
48-week trial: 11/21 completed in both arms; 0 vs 3 proteinuria events
D-penicillamine DMARD efficacy comparison safety profile

Timegadine Research Applications


Dual COX/LOX Inhibition in Arachidonic Acid Research

Timegadine is uniquely suited for in vitro and ex vivo studies requiring simultaneous inhibition of both COX-mediated prostaglandin synthesis and LOX-mediated leukotriene/12-HETE production. Its IC50 values of 5 nM–20 μM for COX and 100 μM for LOX across multiple tissue preparations [1] enable dose-ranging experiments that dissect the relative contributions of each pathway to inflammatory phenotypes. Unlike naproxen or ibuprofen—which lack meaningful LOX inhibition—Timegadine provides a single-agent tool for investigating the integrated arachidonic acid cascade without confounding polypharmacy effects.

Disease Modification in Adjuvant Arthritis

In adjuvant arthritic rat models, Timegadine's ability to permanently prevent secondary lesion development following short-course dosing at adjuvant injection [1] makes it a valuable positive control for studies evaluating disease-modifying mechanisms. Researchers investigating the transition from acute inflammation to chronic autoimmune pathology can use Timegadine to benchmark candidate compounds against a validated dual-pathway inhibitor with proven disease-modifying activity that extends beyond the symptomatic effects of NSAIDs.

Neutrophil 5-LO & LTB4 Pathway

Timegadine is the compound of choice for experiments examining human neutrophil 5-LO activity and LTB4-mediated chemotaxis. Its dose-dependent inhibition of the 5-LO pathway (IC50 34 μM) and LTB4 chemotaxis (IC50 300 μM) in human PMNs [1] provides validated concentrations for mechanistic studies. In contrast, levamisole and D-penicillamine produce no inhibition in these assays, establishing Timegadine as the sole validated reference compound among tested antirheumatic agents for neutrophil eicosanoid research.

PK Food & NSAID Interaction Studies

Timegadine's characterized pharmacokinetic profile—including steady-state achievement by days 5–8 with twice-daily 250 mg dosing [1], food-enhanced absorption [2], and documented ibuprofen interaction effects (reduced Cmax and AUC without half-life alteration) [3]—makes it a well-defined reference compound for drug-drug and drug-food interaction studies. Researchers investigating NSAID class interactions or food effects on bioavailability can leverage Timegadine's documented parameters as a benchmark.

Application
Selection Property
Validation Focus
Dual COX/LOX Research
Pathway selectivity profile
COX/LOX endpoint ratio & model response
Disease-Modifying Model Studies
Model-response endpoint context
Secondary lesion & chronic inflammation parameters
Neutrophil & Leukotriene Research
5-LO pathway & chemotaxis activity
LTB4-mediated endpoint measurement
Exposure & Interaction Studies
Food-effect & PK interaction profile
Cmax/AUC endpoint interpretation

Technical Documentation Hub

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25 linked technical documents
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